molecular formula C12H8O B12910040 Cyclohepta[cd]benzofuran CAS No. 209-53-0

Cyclohepta[cd]benzofuran

Katalognummer: B12910040
CAS-Nummer: 209-53-0
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: LVPPKGKYUKHMAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohepta[cd]benzofuran is a heterocyclic compound that features a fused ring system combining a benzene ring with a furan ring and a seven-membered cycloheptane ring. This unique structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclohepta[cd]benzofuran can be synthesized through various methods. One common approach involves the heating of (5-oxo-5H-benzocyclohepten-4-yloxy)acetic acid with sodium acetate in acetic anhydride . Another method includes photocyclization in acetonitrile . These methods highlight the versatility in the synthesis of this compound, allowing for different reaction conditions and reagents to be employed.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclohepta[cd]benzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Cyclohepta[cd]benzofuran has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Cyclohepta[cd]benzofuran and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This can lead to various biological effects, such as the inhibition of cancer cell growth or the suppression of viral replication.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Cyclohepta[cd]benzofuran is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its five-membered counterpart. This can lead to different reactivity and biological activity, making it a valuable compound for diverse applications.

Eigenschaften

CAS-Nummer

209-53-0

Molekularformel

C12H8O

Molekulargewicht

168.19 g/mol

IUPAC-Name

3-oxatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),9,11-hexaene

InChI

InChI=1S/C12H8O/c1-2-5-10-8-13-11-7-3-6-9(4-1)12(10)11/h1-8H

InChI-Schlüssel

LVPPKGKYUKHMAB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=COC3=CC=C2)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.